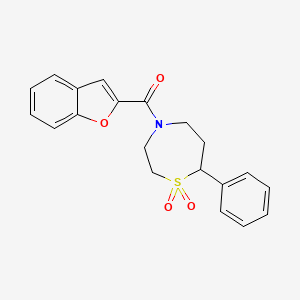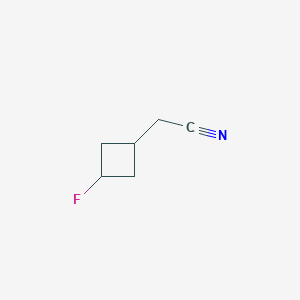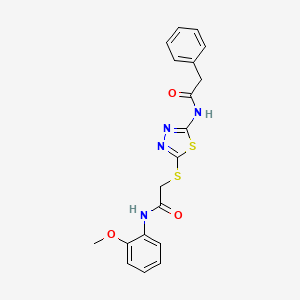
Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone” is a chemical compound. It has an empirical formula of C15H10O2, a CAS Number of 6272-40-8, and a molecular weight of 222.24 . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The NMR spectral data for a similar compound showed signals for the major isomer .Wissenschaftliche Forschungsanwendungen
β-Amyloid Plaques Probing A study synthesized and evaluated benzofuran-2-yl(phenyl)methanone derivatives as probes for β-amyloid plaques, which are indicative of Alzheimer's disease. These derivatives showed high affinity for Aβ(1-42) aggregates and selectively labeled β-amyloid plaques in the brain sections of AD model mice, suggesting their utility in detecting β-amyloid plaques in Alzheimer's disease (Cui et al., 2011).
Antimicrobial Activity Research on new benzofuran derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, revealed antimicrobial activity. These compounds were synthesized and showed potential as antimicrobial agents after being screened for their activity (Kenchappa et al., 2016).
α-Amylase Inhibition and Antioxidant Properties A study involving the synthesis of benzofuran-2-yl(phenyl)methanone derivatives explored their in vitro α-amylase inhibitory and radical scavenging (DPPH and ABTS) activities. Para substituted compounds showed significant activity, indicating their potential in managing conditions like diabetes and oxidative stress (Ali et al., 2020).
Antioxidant and Docking Studies Another study synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, evaluating them for antimicrobial, antioxidant, and docking properties. These derivatives demonstrated varying degrees of antibacterial activity and significant free radical scavenging activity, contributing insights into their antimicrobial and antioxidant capacities (Rashmi et al., 2014).
Antiproliferative Effects and Reversal of Multidrug Resistance A series of benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives were synthesized and evaluated for their antiproliferative activity and ability to reverse multidrug resistance in cancer cell lines. Certain compounds showed promising activity, highlighting their potential as anticancer agents (Parekh et al., 2011).
Zukünftige Richtungen
The future directions of research on “Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone” and similar compounds are promising. Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has attracted considerable attention in the fields of drug invention and development .
Wirkmechanismus
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Some benzofuran derivatives have been found to interfere with the cell cycle during the g2/m phase, which has been linked to the development of cancer .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(18-14-16-8-4-5-9-17(16)25-18)21-11-10-19(26(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMHGTOSTSRYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2971348.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)
![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2971352.png)
![methyl4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate](/img/structure/B2971356.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)


![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)
